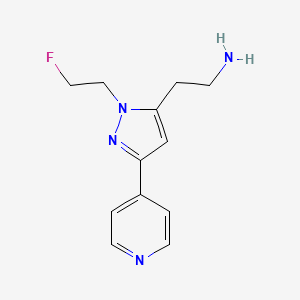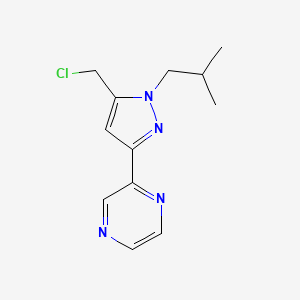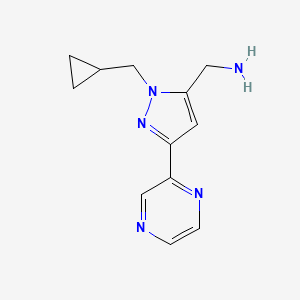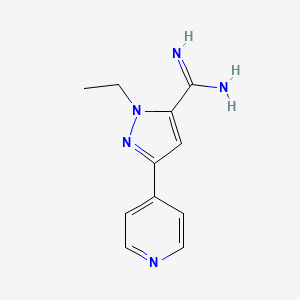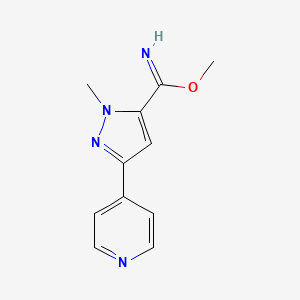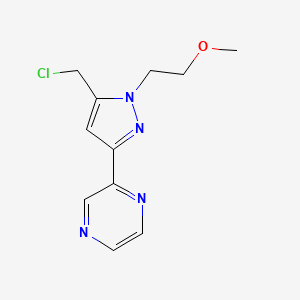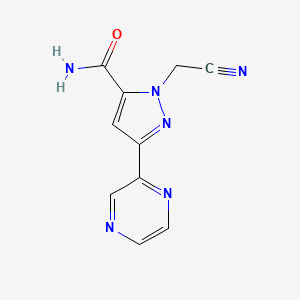
2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, commonly referred to as DFMPP, is an organic compound used in various scientific applications. It is a member of the pyrazole family, a class of compounds with a five-membered ring containing three nitrogen atoms. The structure of DFMPP is composed of two fused five-membered rings, one with two nitrogen atoms and the other with a nitrogen and a difluoromethyl group. DFMPP has a wide range of applications in scientific research, including biochemical and physiological experiments, and has the potential to be used in the future for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
A study highlighted the synthesis of novel pyrazole derivatives, emphasizing their evaluated antibacterial activity. These compounds were synthesized through a series of reactions starting from ethyl 2-amino-2-thioxoacetate, leading to derivatives that showed significant antibacterial properties upon testing (Prasad, 2021).
Another research focused on the synthesis, characterization, and bioactivity assessment of pyrazole derivatives. These compounds were found to have potential antitumor, antifungal, and antibacterial activities. The study presents a comprehensive analysis of the synthesized compounds, including their structure-activity relationships (Titi et al., 2020).
Research on pyrazoline and pyrazole derivatives has also shown promising results in the realm of antibacterial and antifungal activities. The study describes the synthesis of new compounds and their subsequent evaluation against various microbial strains, with several compounds displaying noteworthy activity (Hassan, 2013).
Polymerization Activities
A study explored the catalytic capabilities of pyrazolylamine ligands in the oligomerization and polymerization of ethylene. These catalysts, when activated with aluminum co-catalysts, demonstrated the ability to produce butene, hexene, and highly branched polyethylene under various conditions (Obuah et al., 2014).
Research on (pyrazolylethyl-amine)zinc(II) carboxylate complexes showcased their efficiency as catalysts for the copolymerization of CO2 and cyclohexene oxide. This study presents a novel approach to producing poly(cyclohexene carbonate) and cyclohexene carbonate with moderate molecular weights, offering an environmentally friendly method for polymer synthesis (Matiwane et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5/c11-10(12)17-7(1-2-13)5-8(16-17)9-6-14-3-4-15-9/h3-6,10H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDIBFVZNMFRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CCN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





